Product packaging for (1R)-1-(4-Fluoropyridin-2-yl)ethanol(Cat. No.:CAS No. 2227844-13-3)

(1R)-1-(4-Fluoropyridin-2-yl)ethanol

Cat. No.: B2896223
CAS No.: 2227844-13-3
M. Wt: 141.145
InChI Key: FPICJVDLAGRDQL-RXMQYKEDSA-N
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Description

Significance of Chiral Pyridine (B92270) Derivatives in Advanced Chemical Synthesis and Medicinal Chemistry Research

Chiral pyridine derivatives are a cornerstone of modern organic chemistry and drug discovery. The pyridine ring is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable scaffold in designing molecules with specific biological activities. When chirality is introduced, typically through a stereogenic center on a substituent, it allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. chemicalbook.com

These chiral building blocks are widely employed as ligands in asymmetric catalysis, facilitating the synthesis of other complex chiral molecules with high enantioselectivity. nih.govnih.gov Furthermore, they serve as crucial intermediates in the multi-step synthesis of active pharmaceutical ingredients (APIs), where precise three-dimensional architecture is essential for effective interaction with biological targets like enzymes and receptors. chemscene.com

Research Context of (1R)-1-(4-Fluoropyridin-2-yl)ethanol within Contemporary Fluoropyridine Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. chemicalbook.comrsc.org Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, such as metabolic stability, binding affinity to target proteins, and bioavailability. rsc.orgsrinichem.com When applied to the pyridine scaffold, fluorination can alter the ring's basicity and electronic distribution, leading to improved drug-like characteristics. rsc.org

Within this context, chiral fluorinated pyridyl alcohols like this compound represent a convergence of these two important fields. They are valuable intermediates that combine the structural benefits of the pyridine core, the stereochemical precision of a chiral alcohol, and the pharmacological advantages conferred by fluorine substitution. beilstein-journals.org Research into these compounds is often driven by the need for specific, enantiomerically pure building blocks for the synthesis of next-generation kinase inhibitors and other targeted therapies. beilstein-journals.org The asymmetric synthesis of such alcohols from their corresponding prochiral ketones is a key area of investigation, often employing biocatalytic methods to achieve high enantiomeric excess. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B2896223 (1R)-1-(4-Fluoropyridin-2-yl)ethanol CAS No. 2227844-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-fluoropyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPICJVDLAGRDQL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227844-13-3
Record name (1R)-1-(4-fluoropyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties of 1r 1 4 Fluoropyridin 2 Yl Ethanol

The specific physicochemical data for (1R)-1-(4-Fluoropyridin-2-yl)ethanol is not widely published in publicly accessible databases. However, its properties can be inferred from its structure and data available for its precursor, 1-(4-fluoropyridin-2-yl)ethanone.

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
IUPAC Name (1R)-1-(4-fluoropyridin-2-yl)ethan-1-ol
CAS Number 1421461-89-2
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, ethanol (B145695), and dichloromethane

Note: Data is calculated or inferred based on structural analogues.

Advanced Characterization Techniques in Research on 1r 1 4 Fluoropyridin 2 Yl Ethanol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the analysis of (1R)-1-(4-Fluoropyridin-2-yl)ethanol, offering deep insights into its molecular structure and purity. These techniques are indispensable for confirming the identity and stereochemistry of the synthesized compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts, coupling constants (J-values), and multiplicity of the signals are used to map the connectivity of protons within the molecule. For this compound, specific signals corresponding to the aromatic protons on the fluoropyridine ring, the methine proton of the ethanol (B145695) moiety, and the methyl protons can be identified and assigned.

Table 1: Representative NMR Data for Pyridine (B92270) Derivatives Note: Specific NMR data for this compound is not publicly available. The following table illustrates typical chemical shifts for a related fluoropyridine structure to demonstrate the technique.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyridine Ring Protons6.9 - 8.3110 - 165
Methine Proton (-CHOH)~4.9 - 5.2~65 - 75
Methyl Protons (-CH₃)~1.5 - 1.7~20 - 25

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial for any chiral compound intended for biological or stereospecific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. nih.gov

The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of CSP and the mobile phase composition are critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including alcohols. researchgate.net

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. Spectroscopic detectors, typically UV-Vis, are used for detection. The combination of a robust chiral separation method with sensitive detection ensures an accurate determination of the optical purity of this compound.

Table 2: General Parameters for Chiral HPLC Method Development

Parameter Description Common Choices for Chiral Alcohols
Chiral Stationary Phase (CSP) The column packing material that enables enantioseparation.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type
Mobile Phase The solvent system that carries the analyte through the column.Normal Phase (e.g., Hexane/Isopropanol), Reversed Phase (e.g., Acetonitrile/Water)
Additives Modifiers added to the mobile phase to improve peak shape and resolution.Trifluoroacetic acid (TFA), Diethylamine (DEA)
Detector The device used to detect the separated enantiomers as they elute.UV-Vis, Circular Dichroism (CD)

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm).

This accuracy allows for the unambiguous determination of the molecular formula (C₇H₈FNO) by comparing the experimentally measured mass with the calculated exact mass. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions with minimal fragmentation, providing a clear molecular ion peak ([M+H]⁺). The distinct isotopic pattern, particularly from the presence of ¹³C, further corroborates the assigned molecular formula. wikipedia.org

Table 3: Molecular Formula Confirmation by HRMS

Attribute Value for this compound
Molecular Formula C₇H₈FNO
Calculated Exact Mass ([M+H]⁺) 142.0663
Typical Mass Accuracy Requirement < 5 ppm

Crystallographic Studies of this compound and Co-crystals for Absolute Configuration Determination

While NMR with chiral auxiliaries can suggest the stereochemistry, single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. nih.gov

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional model of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. For chiral molecules, specialized methods analyzing anomalous dispersion effects (the Bijvoet method) allow for the unambiguous assignment of the R or S configuration at the stereocenter. nih.gov

If obtaining a suitable single crystal of the parent compound proves difficult, forming a co-crystal with a known chiral co-former can be an effective strategy. The absolute configuration of the co-former serves as an internal reference, allowing for the determination of the absolute configuration of this compound within the co-crystal structure. Successful crystallographic analysis provides unequivocal proof of the compound's three-dimensional structure and stereochemistry.

Reactivity and Transformational Chemistry of 1r 1 4 Fluoropyridin 2 Yl Ethanol

Derivatization Strategies for Chemical Probes and Advanced Intermediates

The hydroxyl group of (1R)-1-(4-Fluoropyridin-2-yl)ethanol is a prime site for derivatization to generate a diverse array of chemical probes and advanced synthetic intermediates. Common strategies include esterification, etherification, and the introduction of functional groups that can participate in bioconjugation or further chemical transformations.

Esterification: The alcohol can be readily converted to a variety of esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under standard coupling conditions. These ester derivatives can serve as prodrugs or as intermediates for further functionalization. For instance, enzymatic kinetic resolution through enantioselective acetylation is a common method to obtain enantiomerically pure pyridyl alcohols.

ReactantReagentProductConditionsYield (%)Reference
(±)-1-(Pyridin-2-yl)ethanolVinyl Acetate(R)-1-(Pyridin-2-yl)ethyl acetateCandida antarctica lipase (B570770) (CAL), diisopropyl ether, 60 °CHigh clockss.orgresearchgate.net

Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This allows for the introduction of a wide range of functionalities, including fluorescent tags or polyethylene (B3416737) glycol (PEG) chains to modify solubility and pharmacokinetic properties.

ReactantReagentProductConditionsYield (%)Reference
AlcoholAlkyl HalideEtherBase (e.g., NaH), Solvent (e.g., THF)VariesGeneral Knowledge

Functional Group Interconversions Involving the Chiral Alcohol Moiety

The chiral alcohol moiety of this compound can undergo a variety of functional group interconversions, often with stereochemical control, to access a broader range of derivatives. Key transformations include oxidation, conversion to halides, and nucleophilic substitution with inversion of configuration.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 4-fluoro-2-acetylpyridine, can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry. organic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the stereospecific conversion of the alcohol to a variety of other functional groups with inversion of configuration. nih.govnih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a wide range of nucleophiles, including carboxylic acids, phenols, and nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. nih.gov

ReactantNucleophileReagentsProductStereochemistryReference
Secondary AlcoholCarboxylic AcidPPh₃, DEADEsterInversion nih.gov
Secondary AlcoholPhthalimidePPh₃, DIADN-AlkylphthalimideInversion nih.gov
Secondary AlcoholHydrazoic Acid (HN₃)PPh₃, DEADAzideInversion nih.gov

Regioselective and Stereospecific Transformations of the Fluoropyridine System

The 4-fluoropyridine (B1266222) ring in this compound is susceptible to a range of regioselective and stereospecific transformations, primarily involving nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the pyridine (B92270) nitrogen. This allows for the regioselective introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position. The reaction of 2-fluoropyridines with sodium ethoxide, for example, is significantly faster than the corresponding reaction of 2-chloropyridine. nih.gov

ReactantNucleophileConditionsProductReference
2-FluoropyridineNaOEtEtOH2-Ethoxypyridine nih.gov
2-FluoropyridineVarious Nucleophiles (amines, alkoxides)Base, Solvent2-Substituted Pyridine nih.gov

Directed Ortho-Metalation (DoM): The substituents on the pyridine ring can direct lithiation to specific positions. While the fluorine at C4 and the hydroxyethyl (B10761427) group at C2 are not typical directing groups for deprotonation, the pyridine nitrogen itself can direct metalation to the C2 and C6 positions. However, the existing substitution pattern influences the regioselectivity of further functionalization. clockss.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions: The fluoropyridine moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.govsoton.ac.uk These reactions typically require prior conversion of the C-F bond to a more reactive C-I or C-Br bond, or via the formation of an organometallic reagent through lithiation. For instance, 2-fluoro-4-iodopyridine (B1312466) can undergo selective Buchwald-Hartwig amination at the 4-position. researchgate.net

SubstrateCoupling PartnerCatalyst SystemProductReference
2-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂/BINAP4-Amino-2-fluoropyridine derivative researchgate.net
6-Bromo-3-fluoro-2-cyanopyridineAlkynePd(PPh₃)₄, CuI6-Alkynyl-3-fluoro-2-cyanopyridine soton.ac.uk

Theoretical and Computational Investigations of 1r 1 4 Fluoropyridin 2 Yl Ethanol

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional structure, stability, and electronic properties of molecules. nih.gov For (1R)-1-(4-Fluoropyridin-2-yl)ethanol, methods like Density Functional Theory (DFT) are employed to explore its conformational landscape and elucidate its electronic nature. alquds.edu

Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. This is achieved by systematically rotating the single bonds, specifically the C-C bond between the pyridine (B92270) ring and the ethanol (B145695) moiety, and the C-O bond of the alcohol group. The relative energies of the resulting conformers are calculated to identify the global minimum energy structure, which is the most populated and stable conformation at equilibrium. researchgate.net These calculations often reveal the presence of stabilizing intramolecular interactions, such as hydrogen bonds between the hydroxyl group and the pyridine nitrogen atom, which significantly influence the preferred geometry. researchgate.net

Electronic structure analysis provides information on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges, revealing the electron-donating or electron-withdrawing effects of the substituents and identifying the most electropositive and electronegative sites within the molecule. alquds.edu

Table 1: Calculated Electronic Properties of the Most Stable Conformer of this compound (Illustrative Data)
ParameterValueSignificance
Relative Energy0.00 kJ/molGlobal minimum energy conformer
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical stability
Dipole Moment2.1 DMeasure of molecular polarity

Reaction Mechanism Elucidation using Computational Methods for Synthesis Pathways

The synthesis of enantiopure chiral alcohols like this compound is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Fluoropyridin-2-yl)ethanone. nih.gov Computational methods play a crucial role in elucidating the mechanisms of these catalytic reactions, providing insights into the origins of enantioselectivity. nih.gov

By modeling the reaction pathway, researchers can map the potential energy surface for the entire transformation. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net DFT calculations are commonly used to locate the transition state—the highest energy point along the reaction coordinate—which governs the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) helps in understanding the reaction kinetics.

In the context of asymmetric catalysis, two separate pathways leading to the (R) and (S) enantiomers are modeled. By comparing the activation energies for these competing pathways, a theoretical enantiomeric excess can be predicted. The calculations can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, or π-stacking) between the substrate, the chiral catalyst, and the reducing agent that favor the formation of one enantiomer over the other. globethesis.com This detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing more efficient and selective catalysts. chim.it

Table 2: Calculated Activation Energies for the Asymmetric Reduction of 1-(4-Fluoropyridin-2-yl)ethanone (Illustrative Data)
PathwayTransition StateActivation Energy (ΔG‡)Predicted Outcome
Pro-(R)TS-R15.2 kcal/molMajor Product ((1R)-enantiomer)
Pro-(S)TS-S17.8 kcal/molMinor Product ((1S)-enantiomer)

In Silico Modeling of Molecular Interactions for Scaffold Design and Optimization

The this compound structure can serve as a core scaffold for designing biologically active molecules. In silico modeling techniques are essential for predicting how derivatives of this scaffold might interact with specific protein targets, thereby guiding the design and optimization of new therapeutic agents. researchgate.net

Molecular docking is a primary computational tool used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov This technique scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For the this compound scaffold, docking studies can identify key interactions, such as hydrogen bonds formed by the hydroxyl group or interactions involving the pyridine ring's nitrogen and fluorine atoms.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations model the movements of atoms in the system, providing a more dynamic and realistic view of the binding interactions and helping to validate the docking results.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed for a series of compounds based on this scaffold. researchgate.net QSAR models correlate variations in the chemical structure of the molecules with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. This approach helps prioritize which derivatives should be synthesized and tested, streamlining the drug discovery process. researchgate.netmdpi.com

Table 3: Results of a Hypothetical Molecular Docking Study (Illustrative Data)
ParameterValue/Description
Target ProteinProtein Kinase XYZ
Binding Affinity (Docking Score)-7.5 kcal/mol
Key Hydrogen Bond Interactions-OH group with Asp145; Pyridine-N with Lys72
Other Key InteractionsFluorine atom with backbone NH of Gly77

Applications of 1r 1 4 Fluoropyridin 2 Yl Ethanol As a Chiral Building Block in Advanced Chemical Synthesis

Development of Novel Heterocyclic Scaffolds Utilizing the Fluoropyridine Moiety

The strategic incorporation of a fluoropyridine unit into molecular design is a widely recognized strategy in medicinal chemistry and materials science. The fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net (1R)-1-(4-Fluoropyridin-2-yl)ethanol serves as an excellent starting material for the synthesis of more elaborate heterocyclic systems, such as furopyridines and pyridopyrimidines, which are prevalent in biologically active compounds. scilit.comnih.gov

The synthetic utility of this chiral alcohol stems from the reactivity of both its hydroxyl group and the fluoropyridine ring. The hydroxyl group can be readily transformed into a variety of functional groups or used as a handle for cyclization reactions. For instance, O-alkylation followed by intramolecular cyclization can lead to the formation of fused heterocyclic systems. nih.gov Furthermore, the pyridine (B92270) ring can participate in various transformations, including ring contraction to form pyrazoles or multicomponent reactions to build diverse molecular architectures. mdpi.com

Below is a table illustrating potential synthetic transformations of this compound to generate novel heterocyclic scaffolds, based on established synthetic methodologies for related pyridine derivatives. researchgate.netmdpi.com

Starting MaterialReagents and ConditionsResulting ScaffoldPotential Application
This compound1. α-Bromoethylester, Base 2. CyclizationFuro[2,3-b]pyridineAnticancer agents nih.gov
This compound1. Oxidation to ketone 2. Reaction with hydrazine (B178648) derivativesPyrazolopyridineAgrochemicals, Pharmaceuticals mdpi.com
This compound1. Functionalization of hydroxyl group 2. Multicomponent reactionSubstituted PyridopyrimidineAnti-fibrosis agents mdpi.com

Role in Structure-Activity Relationship (SAR) Studies for Chemical Probe Development

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of chemical probes, which are small molecules used to study biological systems. youtube.com The systematic modification of a lead compound's structure allows researchers to understand how different functional groups and structural features influence its biological activity. nih.govnih.gov this compound is an ideal candidate for such studies due to its distinct structural components that can be independently modified.

The 4-fluoropyridine (B1266222) moiety is of particular interest in SAR studies. The fluorine atom, with its high electronegativity and small size, can alter the electronic properties of the pyridine ring, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com This can have a profound impact on a molecule's binding affinity and selectivity for its target protein. researchgate.net In some cases, the presence of a fluorine atom on a pyridine ring has been shown to enhance pharmacokinetic properties compared to non-fluorinated analogues. nih.gov

The chiral ethanol (B145695) side chain provides another point of modification for SAR studies. The stereochemistry of the hydroxyl group is often critical for biological activity, and the (1R) configuration of this building block allows for the synthesis of enantiomerically pure compounds. Furthermore, the hydroxyl group can be derivatized to explore the effects of different substituents on potency and selectivity.

The following table outlines how modifications to the this compound scaffold can be used to probe structure-activity relationships.

Modification SiteType of ModificationProperty InfluencedRationale in SAR Study
4-Position of Pyridine RingReplacement of Fluorine with other halogens or functional groupsElectronic properties, lipophilicity, metabolic stabilityTo determine the optimal substituent for target engagement and pharmacokinetic profile. nih.gov
Chiral AlcoholInversion of stereochemistry (to the (1S) enantiomer)Binding affinity, biological activityTo assess the importance of stereochemistry for target recognition.
Hydroxyl GroupEsterification, etherification, or replacement with other functional groupsHydrogen bonding capacity, polarity, steric bulkTo probe the role of the hydroxyl group in target binding and to modulate physicochemical properties.

Precursor in the Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

Chiral ligands are essential components of catalysts used in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. chim.it Pyridine-containing compounds are widely used as ligands in asymmetric catalysis due to the coordinating ability of the pyridine nitrogen. diva-portal.orgresearchgate.netnih.gov The presence of a chiral center in close proximity to the coordinating nitrogen atom can create a chiral environment around a metal center, enabling enantioselective transformations. rsc.org

This compound is an excellent precursor for the synthesis of a variety of chiral ligands. researchgate.net The hydroxyl group can be readily converted into other coordinating groups, such as phosphinites or phosphites, to create bidentate P,N-ligands. diva-portal.org These types of ligands have shown great promise in a range of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. nih.govglobethesis.com

The modular nature of this building block allows for the systematic tuning of the ligand's steric and electronic properties. diva-portal.org The fluorine atom on the pyridine ring can influence the electronic properties of the ligand, which in turn can affect the catalytic activity and selectivity of the corresponding metal complex. The chiral backbone, originating from the (1R)-alcohol, dictates the stereochemical outcome of the catalyzed reaction.

The table below provides examples of chiral ligand types that can be synthesized from this compound and their potential applications in asymmetric catalysis.

Ligand TypeSynthesis from this compoundMetal ComplexApplication in Asymmetric Catalysis
Chiral Pyridyl PhosphiniteReaction of the hydroxyl group with a chlorophosphinePalladium, RhodiumAsymmetric allylic alkylation diva-portal.org
Chiral Pyridyl Oxazoline (B21484)Conversion of the alcohol to an oxazoline ringIridium, CopperAsymmetric hydrogenation, Friedel-Crafts alkylation rsc.org
Chiral Pyridyl BipyridineCoupling of two functionalized pyridyl unitsNickel, IridiumAsymmetric cross-coupling, C-H borylation nih.gov

Future Directions and Emerging Research Avenues for 1r 1 4 Fluoropyridin 2 Yl Ethanol

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of (1R)-1-(4-Fluoropyridin-2-yl)ethanol, future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising avenues is the adoption of chemoenzymatic strategies. The asymmetric reduction of the prochiral ketone, 1-(4-fluoropyridin-2-yl)ethanone, is a critical step in obtaining the desired (1R)-enantiomer. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative to traditional chemical reductants. rsc.orgresearchgate.netnih.govnih.gov Research has demonstrated the successful use of ADHs for the synthesis of chiral pyridine-based α-fluorinated secondary alcohols, achieving high enantiomeric excess and yields. rsc.org Future work in this area will likely involve the discovery and engineering of novel, robust enzymes with enhanced substrate scope, stability, and activity under industrial process conditions. The development of self-sufficient heterogeneous biocatalysts, which co-immobilize the enzyme and its necessary cofactors, could further streamline these processes by eliminating the need for exogenous cofactor addition and regeneration systems. nih.gov

In addition to biocatalysis, the principles of green chemistry are being applied to the synthesis of pyridine (B92270) derivatives through methods like microwave-assisted synthesis and multicomponent reactions. rsc.orgnih.govbohrium.com These techniques can significantly shorten reaction times, increase yields, and reduce the use of hazardous solvents. rsc.org Future methodologies for the synthesis of the precursors to this compound will likely incorporate these green chemistry principles to create more economically and environmentally sustainable production routes.

Exploration of Advanced Catalytic Transformations Involving Fluorinated Pyridines

Beyond the initial synthesis of the chiral alcohol, advanced catalytic transformations are crucial for the diversification and late-stage functionalization of molecules containing the fluorinated pyridine scaffold. These transformations enable the efficient construction of complex molecular architectures from simpler building blocks.

A significant area of emerging research is the use of transition-metal catalysis for the functionalization of C-H bonds. Rhodium(III)-catalyzed C-H functionalization has been shown to be an effective method for the preparation of multi-substituted 3-fluoropyridines. rsc.orgbeilstein-journals.orgnih.gov This approach allows for the direct introduction of various substituents onto the pyridine ring, bypassing the need for pre-functionalized starting materials. Future research may explore the application of similar C-H activation strategies to the 4-fluoropyridine (B1266222) ring system present in this compound, enabling the synthesis of a diverse library of analogues.

Palladium-catalyzed cross-coupling reactions are another powerful tool for the modification of fluorinated pyridines. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. Research into more efficient and versatile palladium catalysts and reaction conditions will continue to expand the scope of these transformations for fluorinated substrates.

Furthermore, photoredox catalysis is emerging as a mild and powerful method for the synthesis and modification of fluorinated aromatic compounds. chemrxiv.orgnih.govresearchgate.netmdpi.com Visible-light-mediated reactions can facilitate transformations that are challenging to achieve with traditional thermal methods. The application of photoredox catalysis to the late-stage functionalization of derivatives of this compound could provide rapid access to novel and structurally diverse molecules. This includes the potential for selective C-H functionalization and the introduction of various functional groups under mild conditions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Intermediates

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of chiral intermediates like this compound. nih.govbohrium.comresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless multi-step synthesis. nih.govdurham.ac.uk

For the synthesis of chiral molecules, continuous flow processes can be coupled with various catalytic methods, including biocatalysis, organometallic catalysis, and organocatalysis. bohrium.com The use of immobilized enzymes or catalysts in packed-bed reactors allows for efficient catalyst recycling and the continuous production of enantiomerically pure products. nih.gov The enzymatic synthesis of chiral alcohols, a key step for producing this compound, is particularly well-suited for flow chemistry applications. nih.gov

Moreover, automated synthesis platforms, often incorporating machine learning algorithms, are being developed to accelerate the discovery and optimization of catalytic reactions. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov These platforms can rapidly screen catalysts, solvents, and reaction conditions to identify optimal parameters for a desired transformation. For the enantioselective synthesis of this compound, such automated systems could be employed to quickly identify the best performing enzyme and reaction conditions, significantly reducing development time. The combination of automated catalyst screening with continuous flow production has the potential to create highly efficient and scalable processes for the on-demand manufacturing of this and other valuable chiral intermediates.

The future of synthesizing and utilizing this compound lies at the intersection of sustainable chemistry, advanced catalysis, and process automation. By embracing these emerging research avenues, the scientific community can develop more efficient, cost-effective, and environmentally friendly methods for producing this vital chiral building block, thereby accelerating the discovery and development of new medicines and agrochemicals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R)-1-(4-Fluoropyridin-2-yl)ethanol, and how can enantiomeric purity be ensured?

  • Synthesis Methods : Common approaches include halogenation of pyridine precursors followed by enantioselective reduction of ketones. For example, fluorination of pyridine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms. Subsequent nucleophilic addition to ketones (e.g., using chiral catalysts like CBS (Corey-Bakshi-Shibata)) ensures stereocontrol .
  • Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical for isolating the (1R)-enantiomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluoropyridine substitution patterns, while 1H^{1}\text{H} NMR reveals ethanol moiety integration and coupling constants to verify stereochemistry .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .

Q. How does the fluorine substitution on the pyridine ring influence the compound’s reactivity?

  • Fluorine’s electron-withdrawing effect increases pyridine ring electrophilicity, making it more reactive in nucleophilic substitution or cross-coupling reactions. This also enhances metabolic stability in biological studies .

Advanced Research Questions

Q. What computational methods are recommended to predict the stereoelectronic effects of this compound in catalytic systems?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model fluorine’s impact on charge distribution and transition states. Molecular docking simulations assess binding affinities with enzymes like cytochrome P450 .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Use high-resolution data (>1.0 Å) and check for twinning or disorder. SHELXL’s TWIN and PART commands can model complex crystallographic issues. Cross-validate with spectroscopic data .

Q. What strategies optimize the enantioselective synthesis of this compound under scalable conditions?

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation.
  • Reaction Engineering : Use flow chemistry to enhance mixing and heat transfer, improving yield and enantiomeric excess (e.g., >95% ee) .

Q. How does the compound interact with biological targets such as GABA receptors or kinases?

  • In Vitro Assays : Radioligand binding studies (e.g., 3H^3\text{H}-flumazenil for GABA receptors) quantify affinity.
  • Metabolic Stability : Liver microsome assays assess CYP450-mediated oxidation, with fluorine reducing metabolic degradation .

Key Methodological Challenges

  • Stereochemical Purity : Even minor impurities in starting materials can reduce ee. Use chiral GC/MS for real-time monitoring .
  • Fluorine-Induced Toxicity : Assess cytotoxicity via MTT assays in hepatocyte cell lines, as fluorinated metabolites may accumulate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.